molecular formula C13H10O3 B3021499 3'-Hydroxybiphenyl-4-carboxylic acid CAS No. 220950-35-6

3'-Hydroxybiphenyl-4-carboxylic acid

Cat. No.: B3021499
CAS No.: 220950-35-6
M. Wt: 214.22 g/mol
InChI Key: QYJXLCAJAZHPGK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3’-Hydroxybiphenyl-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in aromatic compound metabolism, such as cytochrome P450 enzymes. These interactions often involve the hydroxyl group of 3’-Hydroxybiphenyl-4-carboxylic acid forming hydrogen bonds with the active sites of these enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 3’-Hydroxybiphenyl-4-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, 3’-Hydroxybiphenyl-4-carboxylic acid can modulate cell signaling pathways by interacting with receptor proteins on the cell surface, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, 3’-Hydroxybiphenyl-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3’-Hydroxybiphenyl-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxybiphenyl-4-carboxylic acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that 3’-Hydroxybiphenyl-4-carboxylic acid can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

The effects of 3’-Hydroxybiphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels .

Metabolic Pathways

3’-Hydroxybiphenyl-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation reactions. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 3’-Hydroxybiphenyl-4-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, 3’-Hydroxybiphenyl-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .

Subcellular Localization

The subcellular localization of 3’-Hydroxybiphenyl-4-carboxylic acid is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function. For instance, its presence in the mitochondria can influence mitochondrial function and energy metabolism .

Chemical Reactions Analysis

3’-Hydroxybiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

4-(3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJXLCAJAZHPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374732
Record name 3'-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220950-35-6
Record name 3'-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220950-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of boron tribromide in dichloromethane (1N, 24.8 ml) was added to a solution of methyl 3′-methoxybiphenyl-4-carboxylate (2.00 g) in anhydrous dichloromethane (10 ml) at −70° C. The mixture was stirred at ambient temperature for 4 hours and a mixture of ice and water was added to the reaction mixture in an ice bath and then the mixture was stirred for 30 minutes. The reaction mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from a mixture of hexane and diisopropyl ether to afford the title compound (1.82 g) as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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